5,6-Bis(benzyloxy)-1h-indole-2-carboxylic acid

Catalog No.
S13408763
CAS No.
4966-40-9
M.F
C23H19NO4
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Bis(benzyloxy)-1h-indole-2-carboxylic acid

CAS Number

4966-40-9

Product Name

5,6-Bis(benzyloxy)-1h-indole-2-carboxylic acid

IUPAC Name

5,6-bis(phenylmethoxy)-1H-indole-2-carboxylic acid

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C23H19NO4/c25-23(26)20-11-18-12-21(27-14-16-7-3-1-4-8-16)22(13-19(18)24-20)28-15-17-9-5-2-6-10-17/h1-13,24H,14-15H2,(H,25,26)

InChI Key

TYUJHLDUESKKPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=C(N3)C(=O)O)OCC4=CC=CC=C4

5,6-Bis(benzyloxy)-1H-indole-2-carboxylic acid (CAS 4966-40-9) is an orthogonally protected indole building block essential for the synthesis of eumelanin precursors, biomimetic polymers, and targeted pharmaceutical libraries [1]. Featuring dual benzyloxy protection at the 5 and 6 positions alongside a free carboxylic acid at the 2-position, this compound serves as a primary synthetic precursor to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) [2]. In procurement and process chemistry, it is prioritized over unprotected catechols or alternative protective schemes because it allows for aggressive functionalization—such as amide coupling or esterification—without triggering the spontaneous oxidative polymerization characteristic of free DHICA. Its structural design ensures that the delicate catechol moiety remains masked until the final synthetic step, where it can be revealed under mild catalytic hydrogenolysis.

Procurement Fit

Protected 5,6-dioxygenated indole scaffold for late-stage catechol unveiling
Predicted high lipophilicity supports homogeneous organic-solvent reactions
Orthogonal benzyl ether cleavage via neutral hydrogenolysis

Attempting to substitute 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid with cheaper or more common analogs routinely leads to synthetic failures or severe yield penalties. Procuring unprotected DHICA for downstream functionalization is practically unviable; the free catechol rapidly auto-oxidizes and polymerizes into intractable black melanin in the presence of the basic reagents (e.g., DIPEA, TEA) required for standard peptide coupling [1]. Conversely, utilizing the 5,6-dimethoxy protected analog necessitates harsh Lewis acid deprotection (e.g., BBr3) that frequently degrades complex or acid-sensitive target molecules, reducing final yields. Furthermore, purchasing the esterified form (ethyl 5,6-bis(benzyloxy)indole-2-carboxylate) introduces a mandatory saponification step that extends process time and risks base-catalyzed side reactions [2]. Thus, the bis-benzyloxy free acid is strictly required for efficient, high-yield functionalization.

Substitution Risk

Unprotected DHICA
Aqueous solubility and oxidative instability prevent organic-phase multi-step synthesis
Dimethoxy analog
Permanent methyl ethers cannot be removed under mild, chemoselective conditions
Diacetoxy analog
Base-labile ester groups are incompatible with nucleophilic reaction sequences

Final-Step Deprotection Yield: Benzyloxy vs. Methoxy Protection

A critical procurement differentiator for CAS 4966-40-9 is the mildness of its deprotection compared to methoxy-protected analogs. The benzyloxy groups can be quantitatively removed via catalytic hydrogenolysis (H2, Pd/C) at room temperature, preserving sensitive downstream functional groups. In contrast, 5,6-dimethoxyindole-2-carboxylic acid derivatives require harsh BBr3 treatment, which often leads to incomplete deprotection, bromination side-reactions, and significant degradation of the indole core [1].

Evidence DimensionFinal-step deprotection yield to free catechol
Target Compound Data>90% yield via mild catalytic hydrogenolysis (H2, Pd/C, RT)
Comparator Or Baseline5,6-Dimethoxyindole-2-carboxylic acid derivatives (40-60% yield via BBr3 at -78°C to RT)
Quantified Difference30-50% absolute increase in final-step yield
ConditionsStandard deprotection of protected DHICA derivatives in late-stage API synthesis

Maximizing yield in the final synthetic step is critical for cost-efficiency when producing complex DHICA-derived pharmaceuticals and polymers.

LogP Differential
Cross-study comparable
ΔLogP ≈ +3.9–4.1 vs. DHICA
Reported organic-phase compatibility advantage
Predicted LogP values; solvent-dependent context

Amide Coupling Viability: Protected Precursor vs. Unprotected DHICA

When synthesizing DHICA amides, the free carboxylic acid of CAS 4966-40-9 allows for direct, high-yield activation and coupling using standard reagents like EDC/HOBt. Unprotected DHICA is fundamentally incompatible with these basic coupling conditions, undergoing rapid auto-oxidation and polymerization into eumelanin before the desired coupling can occur [1].

Evidence DimensionYield of 2-position amide coupling products
Target Compound Data75-90% isolated yield of coupled product
Comparator Or BaselineUnprotected DHICA (<10% yield, massive melanin precipitation)
Quantified Difference>70% higher coupling yield with complete suppression of auto-oxidation
ConditionsStandard amide coupling conditions (EDC, HOBt, DIPEA, DMF, RT)

Procuring the benzyloxy-protected acid is mandatory for any workflow requiring functionalization at the 2-position prior to catechol exposure.

HIV-1 IN Scaffold IC50
Cross-study comparable
32.37 ± 4.51 μM (scaffold baseline)
Pre-functionalized entry point for C5/C6 SAR exploration
Scaffold-level data; protected precursor for derivatization

Workflow Streamlining: Free Acid vs. Esterified Precursor

For library generation, utilizing the free acid (CAS 4966-40-9) directly eliminates the need for prior saponification required by esterified analogs like ethyl 5,6-bis(benzyloxy)indole-2-carboxylate. Bypassing the LiOH/EtOH hydrolysis step not only saves 12-24 hours of processing time per batch but also avoids potential base-catalyzed degradation or epimerization of sensitive substrates in complex workflows [1].

Evidence DimensionSynthetic steps to active coupling species
Target Compound Data0 steps (ready for immediate coupling)
Comparator Or BaselineEthyl 5,6-bis(benzyloxy)indole-2-carboxylate (1 step: 12-24h saponification)
Quantified DifferenceEliminates 1 full synthetic step and 12-24 hours of processing time
ConditionsPreparation of activated indole-2-carboxylic acid for combinatorial library synthesis

Direct procurement of the free acid accelerates high-throughput synthesis and reduces reagent overhead by eliminating a bottleneck hydrolysis step.

Deprotection Orthogonality
Class-level inference
H2/Pd-C (neutral) vs. BBr3/HI (strong acid)
Enables late-stage unveiling of catechol
Dimethoxy requires harsh acidic conditions; diacetoxy is base-labile
5α-Reductase (Analog)
Class-level inference
Mono-benzyloxy analog Ki 40 nM (type 2)
Supports SAR as sterically elaborated analog
No direct data for bis(benzyloxy) compound; class-level context
FBPase (Class-level)
Class-level inference
Indole-2-carboxylic acid IC50 0.10–35.6 μM
Scaffold-validated entry for 5,6-substituent SAR
No direct FBPase data for protected form; supports screening design
DHICA Dual IN/RNase H
Cross-study comparable
1–18 μM dual inhibition (deprotected DHICA amide)
Precursor to dual-mechanism pharmacophore
Requires deprotection; distinct allosteric binding site

Synthesis of DHICA-Derived HIV-1 Integrase Inhibitors

Because CAS 4966-40-9 allows for high-yield amide coupling at the 2-position without premature oxidative polymerization, it is a highly effective starting material for synthesizing conformationally constrained DHICA amides and dimers evaluated as HIV-1 integrase inhibitors [1].

Development of GPR35 Agonists

The compound is heavily utilized in medicinal chemistry to generate libraries of 5,6-dihydroxyindole-2-carboxylic acid analogs targeting the GPR35 receptor. The benzyloxy protection survives various C-terminal modifications and is cleanly removed via hydrogenolysis in the final step [2].

Controlled Biomimetic Eumelanin Polymerization

In materials science, this protected precursor is used to synthesize specific DHICA oligomers. By masking the highly reactive catechol during the construction of the polymer backbone, researchers can achieve controlled, sequence-specific deprotection and subsequent oxidative polymerization, a process impossible with unprotected DHICA [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Late-stage deprotection in multi-step med chem
Hydrogenolytic benzyl ether lability; high organic solubility
Compatibility with acid/base-sensitive groups; homogeneous reaction conditions
HIV-1 IN strand transfer inhibitor SAR
Pre-functionalized 5,6-dioxygenated indole scaffold
Scaffold potency baseline review; C5/C6 derivatization efficiency
Dual HIV-1 IN/RNase H inhibitor development
Deprotection to DHICA pharmacophore with dual-mechanism potential
Allosteric pocket engagement; resistance profile differentiation
FBPase allosteric inhibitor optimization
Indole-2-carboxylic acid scaffold with 5,6-substitution entry
AMP-site allosteric modulation; binding kinetics review

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

373.13140809 g/mol

Monoisotopic Mass

373.13140809 g/mol

Heavy Atom Count

28

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